Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKAGQOJZISZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate typically involves the protection of the nitrogen atom in 5-methylpiperidin-2-one with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of 5-methylpiperidin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For example, palladium and rhodium hydrogenation can be used to synthesize various piperidine derivatives .
Chemical Reactions Analysis
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lactams via the oxidation of cyclic, tertiary, and secondary amines.
Substitution: Substitution reactions, such as alkylation, can introduce various substituents into the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Chemistry
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for selective reactions while maintaining sufficient reactivity for further transformations.
Biology
Research indicates that this compound interacts with various biological targets, influencing enzyme activity and biochemical pathways. It has been studied for its potential as an enzyme inhibitor, showcasing relevance in drug discovery .
Medicine
The compound is investigated for its potential therapeutic properties, particularly in treating cancer and neurodegenerative diseases. Its derivatives have shown significant antiproliferative effects against various cancer cell lines .
Anticancer Properties
Studies have demonstrated that derivatives of piperidine compounds exhibit significant antiproliferative effects against cancer cell lines such as HeLa cells. For instance, IC50 values for related compounds range from 0.75 μM to 4.7 μM, effectively inducing apoptosis in a dose-dependent manner .
Neuroprotective Effects
Research into the compound's role in neurodegenerative diseases suggests it may inhibit tau hyperphosphorylation, a critical factor in Alzheimer's disease progression. In vitro studies have shown promise in mitigating tau-mediated neurodegeneration .
Case Study 1: Antiproliferative Activity
A series of studies evaluated the antiproliferative activity of piperidine derivatives against various cancer cell lines. Results indicated that these compounds effectively induced apoptosis without harming normal cells, highlighting their potential as anticancer agents.
Case Study 2: Neurodegenerative Disease Treatment
In vitro studies focused on tau-mediated neurodegeneration revealed that this compound could inhibit tau hyperphosphorylation, suggesting its potential use in developing therapies for Alzheimer's disease.
Mechanism of Action
The mechanism of action of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. For example, piperidine derivatives can act as inhibitors of enzymes or receptors involved in disease processes. The specific molecular targets and pathways depend on the particular derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- CAS : 1186654-76-1
- Key Features :
- Five-membered pyrrolidine ring with a hydroxymethyl group (position 3) and a 4-methoxyphenyl substituent (position 4).
- Boc-protected amine at position 1.
- Safety Profile: No known hazards under standard handling conditions .
- Applications : Used in chiral synthesis and as a precursor for bioactive molecules due to its stereochemical complexity .
Comparison with Target Compound
Key Differences :
b) 1-(4-Acetyl-1,4-diazepan-1-yl)ethan-1-one
- Molecular Formula: C₁₂H₁₄FNO₂
- Molecular Weight : 223.25 g/mol
- Key Features :
- Seven-membered diazepane ring with acetyl and fluorine substituents.
- Fluorine atom enhances lipophilicity and metabolic stability.
- Applications : Likely used in medicinal chemistry for CNS-targeting molecules due to diazepane’s conformational flexibility .
Comparison with Target Compound
| Property | Target Compound | Diazepane Derivative |
|---|---|---|
| Ring Size | 6-membered (rigid) | 7-membered (flexible) |
| Functional Groups | Boc, methyl, ketone | Acetyl, fluorine |
| Molecular Weight | 213.27 g/mol | 223.25 g/mol |
Key Differences :
- The fluorine atom may enhance bioavailability but introduces synthetic challenges .
Biological Activity
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 213.27 g/mol
- Functional Groups : Piperidine ring, carboxylate group, and a tert-butyl group
The presence of the carbonyl adjacent to the nitrogen in the piperidine ring enhances its reactivity and biological activity, while the tert-butyl group contributes to its stability and solubility in various solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing their potential therapeutic applications.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. For instance, it demonstrates significant activity against acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. The IC values for selected derivatives against ACC are summarized in Table 1.
| Compound | ACC Inhibition IC (nM) | Cytotoxicity (HELF cells) |
|---|---|---|
| 7a | < 1000 | > 100 μM |
| 7b | 940 | > 100 μM |
| 7c | 172 | > 100 μM |
| 7d | < 1000 | > 100 μM |
This table illustrates that most compounds derived from this compound exhibit moderate to good inhibitory activities against ACC with low cytotoxic effects on normal human embryonic lung fibroblasts (HELF) cells .
Case Studies
- Study on ACC Inhibition : A study evaluated several derivatives of this compound for their inhibitory effects on ACC. The most potent derivative showed an IC value of approximately 172 nM, indicating strong inhibitory potential while maintaining low cytotoxicity .
- Pharmaceutical Applications : The compound serves as a precursor in synthesizing various pharmaceuticals, particularly those targeting metabolic pathways. Its structural features allow it to interact effectively with biological targets, influencing enzyme activity and potentially leading to therapeutic outcomes .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the use of oxidizing agents and controlled reaction conditions. Flow microreactor systems are increasingly utilized for efficient industrial-scale synthesis due to their sustainability compared to traditional methods .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via a multi-step protocol involving piperidine ring functionalization. A common approach includes:
Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .
Oxidation : Selective oxidation at the 2-position using oxidizing agents like m-CPBA or Dess-Martin periodinant to form the 2-oxopiperidine scaffold.
Methylation : Installing the 5-methyl group via alkylation (e.g., methyl iodide) or through enolate chemistry.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation from a saturated solution in dichloromethane/hexane.
- Software : SHELXL (for small-molecule refinement) and Olex2 for structure solution. SHELX programs are robust for handling high-resolution data and twinning, though alternative tools like CRYSTALS or JANA2006 may resolve ambiguities in electron density maps .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Troubleshooting : Low yields often arise from steric hindrance at the 5-position. Mitigation strategies include:
- Using bulkier bases (e.g., LDA instead of NaH) to enhance enolate formation.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- Optimizing solvent polarity (e.g., switching from THF to DMF) to stabilize intermediates.
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Analysis :
NMR Discrepancies : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian or ORCA software). Anomalies may indicate conformational flexibility or solvent effects.
Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks and rule out impurities.
- Case Study : For tert-butyl-protected piperidines, axial-equatorial ring flipping can cause unexpected splitting in ¹H NMR; variable-temperature NMR (VT-NMR) can elucidate dynamic effects .
Q. What strategies are effective for incorporating this compound into bioactive molecule libraries?
- Applications : The 2-oxopiperidine core is a versatile scaffold in drug discovery. Examples include:
- Protease Inhibitors : Functionalize the 5-methyl group with electrophilic warheads (e.g., α-ketoamides) for covalent binding.
- Kinase Modulators : Introduce sulfonamide or urea groups at the Boc-protected nitrogen for hydrogen-bond interactions.
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.
- Spill Management : Absorb with vermiculite or sand, dispose as hazardous waste. Avoid water jets to prevent aerosolization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
